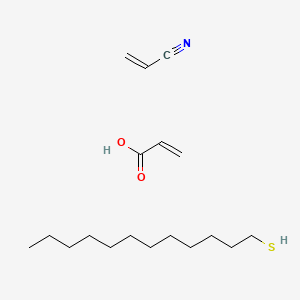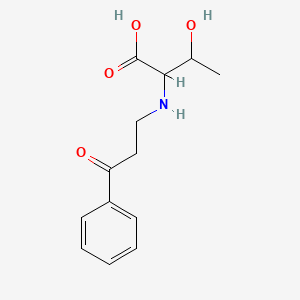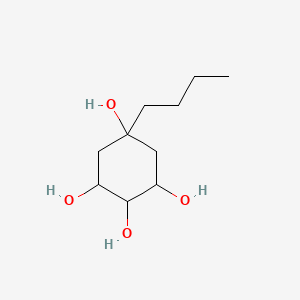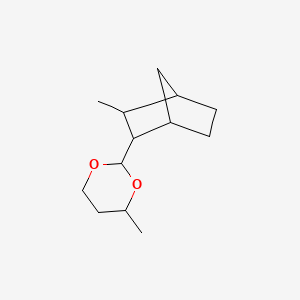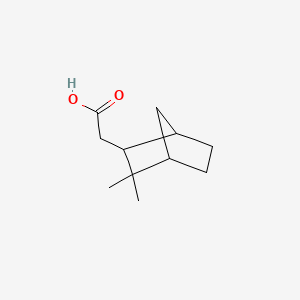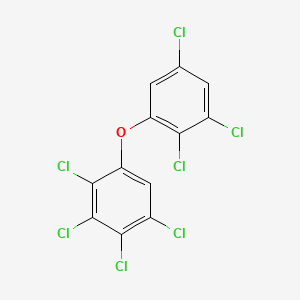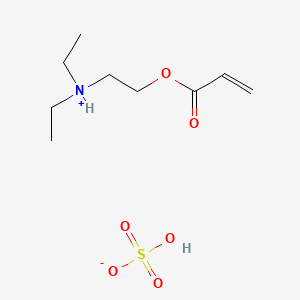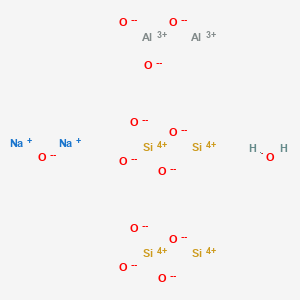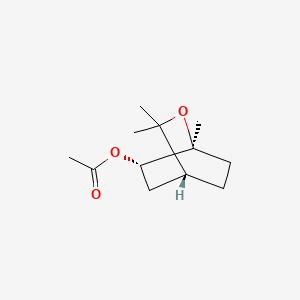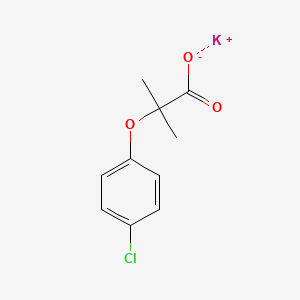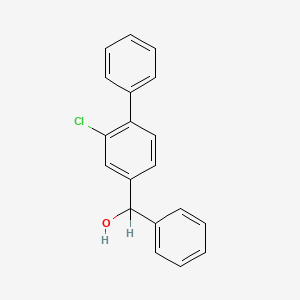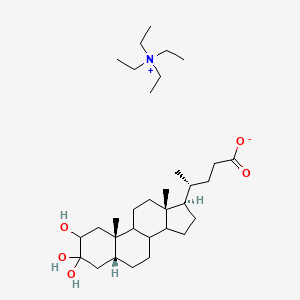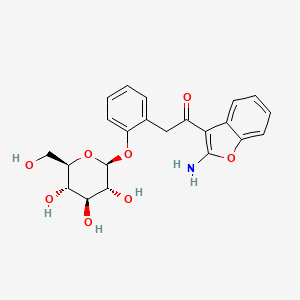
Acuminaminoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acuminaminoside is a nitrogen-containing glucoside isolated from the leaves of Glochidion acuminatum.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acuminaminoside involves the isolation of the compound from the leaves of Glochidion acuminatum. The process includes extraction with methanol, followed by chromatographic separation techniques to purify the compound . The specific reaction conditions for the synthesis of this compound have not been extensively detailed in the literature.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources .
Análisis De Reacciones Químicas
Types of Reactions
Acuminaminoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
general reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) can be used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized glucosides, while reduction may produce reduced glucosides .
Aplicaciones Científicas De Investigación
Acuminaminoside has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of glucosides and their derivatives.
Mecanismo De Acción
The mechanism of action of acuminaminoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Glochidiolide
- Isoglochidiolide
- Glochidacuminosides A—D
Uniqueness
Acuminaminoside is unique due to its nitrogen-containing glucoside structure, which distinguishes it from other similar compounds. Its specific biological activities and potential therapeutic applications also set it apart .
Propiedades
Número CAS |
769954-40-7 |
|---|---|
Fórmula molecular |
C22H23NO8 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
1-(2-amino-1-benzofuran-3-yl)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C22H23NO8/c23-21-17(12-6-2-4-8-15(12)29-21)13(25)9-11-5-1-3-7-14(11)30-22-20(28)19(27)18(26)16(10-24)31-22/h1-8,16,18-20,22,24,26-28H,9-10,23H2/t16-,18-,19+,20-,22-/m1/s1 |
Clave InChI |
FSCPLBXCTGZFSA-QKYBYQKWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CC(=O)C2=C(OC3=CC=CC=C32)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)C2=C(OC3=CC=CC=C32)N)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


